molecular formula C10H13ClN4O B1479178 azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone CAS No. 2098103-97-8

azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Cat. No. B1479178
CAS RN: 2098103-97-8
M. Wt: 240.69 g/mol
InChI Key: FXELPMQCFYHXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone is a heterocyclic compound that belongs to the class of azetidines. It is an organic compound that has a molecular formula of C10H11ClN4O and a molecular weight of 222.65 g/mol. Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone is a colorless solid at room temperature and is soluble in water. It is a synthetic compound that is used in various scientific research applications.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Azetidinone derivatives, including compounds structurally similar to azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone, have shown potential in antimicrobial and anticancer applications. Research indicates that various azetidinone compounds demonstrate significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, some of these compounds have displayed higher anticancer activity compared to reference drugs like doxorubicin. This suggests their potential as promising candidates for the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016), (Shah et al., 2014).

Synthesis and Characterization

The synthesis of azetidinone derivatives, including those similar to the queried compound, involves various chemical reactions and characterization techniques such as IR, NMR, and mass spectrometry. These processes are crucial for confirming the structure and purity of the synthesized compounds, which is essential for their application in pharmaceutical research (Shailesh, Pankaj, & Patel Amr, 2012).

Antitubercular Potential

Some azetidinone derivatives, structurally related to the compound , have been explored for their potential in treating tuberculosis. These compounds have shown promise as antitubercular agents, indicating a new avenue for tuberculosis therapy (Das & Mehta, 2020).

Anti-Inflammatory Activity

Azetidinone derivatives have also been evaluated for their anti-inflammatory activity. Studies suggest that some of these compounds exhibit promising anti-inflammatory properties, which could be beneficial in the development of new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

properties

IUPAC Name

azetidin-3-yl-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-5-13-9-6-14(1-2-15(8)9)10(16)7-3-12-4-7/h5,7,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXELPMQCFYHXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 2
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 3
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 4
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 5
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 6
Reactant of Route 6
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

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